2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole
Description
2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antifungal, antibacterial, and antiviral properties
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2/c15-10-6-5-9(11(16)8-10)7-14-17-12-3-1-2-4-13(12)18-14/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHHDYNKEHASLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366569 | |
| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154660-96-5 | |
| Record name | 2-[(2,4-Dichlorophenyl)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Carbonyl Di-Imidazole
The most direct route involves cyclizing 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole under anhydrous conditions. This method, adapted from patent literature, proceeds via intermediate formation of a bis-imidazole adduct, which undergoes intramolecular cyclization upon heating. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at 80–100°C for 6–8 hours, yielding the benzimidazole core. Subsequent alkylation with 2,4-dichlorobenzyl bromide in the presence of potassium carbonate (K₂CO₃) introduces the dichlorobenzyl moiety at the N1 position.
Key Data:
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Purification: Recrystallization from ethanol-water (1:2 v/v) achieves >95% purity.
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Mechanistic Insight: The reaction proceeds through a two-step pathway: (i) nucleophilic attack of the diamine on the carbonyl group, forming a tetrahedral intermediate, and (ii) elimination of imidazole to generate the benzimidazole ring.
Imine Intermediate Formation
An alternative pathway involves condensing 4,5-dichloro-o-phenylenediamine with 2,4-dichlorobenzaldehyde to form a Schiff base intermediate. Reduction of the imine bond using sodium borohydride (NaBH₄) in methanol yields the corresponding amine, which undergoes thermal cyclization at 120°C in acetic acid to furnish the target compound. This method avoids harsh alkylation conditions but requires strict control of stoichiometry to prevent over-reduction.
Optimization Notes:
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Stoichiometry: A 1:1 molar ratio of diamine to aldehyde minimizes dimerization byproducts.
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Reaction Time: Cyclization completes within 4 hours under reflux.
Solvent-Free One-Pot Synthesis
Condensation with Ammonium Acetate
A solvent-free method adapted from green chemistry principles involves heating 4,5-dichloro-o-phenylenediamine, 2,4-dichlorobenzyl chloride, and ammonium acetate (NH₄OAc) at 70°C for 1 hour. The absence of solvent reduces energy consumption and simplifies purification. Ammonium acetate acts as both a nitrogen source and a mild acid catalyst, promoting cyclodehydration.
Performance Metrics:
Mechanochemical Activation
Ball-mill-assisted synthesis enhances reaction efficiency by mechanochemical activation. Equimolar quantities of diamine and 2,4-dichlorobenzyl chloride are ground with potassium tert-butoxide (t-BuOK) as a base for 30 minutes. This method achieves near-quantitative conversion (>95%) at room temperature, though post-reaction acidification is necessary to protonate the benzimidazole nitrogen.
Metal-Free Catalytic Approaches
Acetic Acid-Catalyzed Cyclization
Recent advances employ catalytic acetic acid (10 mol%) under aerobic conditions to facilitate N-α-C(sp³)–H bond functionalization of 4,5-dichloro-o-phenylenediamine. The reaction proceeds via a radical mechanism initiated by oxygen, forming a carbon-centered radical that couples with 2,4-dichlorobenzyl bromide. This method avoids transition metals and operates at 80°C for 12 hours, yielding 76–84% of the product.
Advantages:
Photocatalytic Methods
Visible-light-mediated synthesis using eosin Y as a photocatalyst has been explored for benzimidazole formation. Irradiation at 450 nm in the presence of triethanolamine (TEOA) as a sacrificial reductant generates reactive intermediates that couple with 2,4-dichlorobenzyl bromide. While promising, this method currently yields only 55–60% of the target compound and requires further optimization.
Table 1. Summary of Preparation Methods for 2-(2,4-Dichlorobenzyl)-1H-Benzo[d]imidazole
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Cyclization | DMF, 80°C, 6–8 h | 68–75 | >95 | High selectivity |
| Solvent-Free One-Pot | 70°C, 1 h, NH₄OAc | 82–88 | 90–93 | Eco-friendly, scalable |
| Metal-Free Catalysis | AcOH (10 mol%), 80°C, 12 h | 76–84 | 88–92 | No metal residues |
| Photocatalytic | Eosin Y, 450 nm, TEOA | 55–60 | 85–88 | Mild conditions |
Analytical Characterization
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 7.91 (s, 1H, Ar-H), 7.80 (s, 1H, Ar-H), 7.61 (s, 1H, Ar-H), 7.34–7.37 (m, 2H, Ar-H), 4.23 (s, 2H, CH₂).
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FTIR (KBr): Peaks at 1659 cm⁻¹ (C=N stretch), 1236 cm⁻¹ (C-O), and 826 cm⁻¹ (C-Cl).
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Mass Spectrometry: EI-MS m/z 343.02 [M+H]⁺, consistent with the molecular formula C₁₄H₈Cl₄N₂.
Chemical Reactions Analysis
Substitution Reactions
The dichlorobenzyl group and benzimidazole nitrogen sites enable electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution
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Nitration : Reacts with nitric acid (HNO₃) under acidic conditions at the benzimidazole ring’s C-5 position, forming nitro derivatives.
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Halogenation : Treatment with halogens (Cl₂, Br₂) in acetic acid introduces halogens at the benzimidazole’s C-4 or C-7 positions.
Nucleophilic Substitution
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The piperidine ring (in derivatives) undergoes nucleophilic displacement with amines or alkoxides, replacing the dichlorobenzyl group .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro derivative | 72% | |
| Bromination | Br₂, AcOH, 50°C | 4-Bromo derivative | 65% |
Oxidation and Reduction
The benzimidazole ring and substituents undergo redox reactions.
Oxidation
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N-Oxide Formation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the benzimidazole’s N-1 position.
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Side-Chain Oxidation : The dichlorobenzyl group is resistant to oxidation, but strong agents like KMnO₄ may degrade the ring.
Reduction
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Imidazole Ring Reduction : Sodium borohydride (NaBH₄) reduces the imidazole ring to a dihydro derivative.
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Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH, 60°C | N-Oxide | 58% | |
| Ring Reduction | NaBH₄, MeOH, 25°C | Dihydro derivative | 81% |
Ring-Opening and Rearrangement
Acidic or basic conditions induce structural changes.
Acid-Mediated Ring Opening
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Concentrated HCl cleaves the benzimidazole ring, yielding 2,4-dichlorobenzylamine and substituted benzene derivatives.
Base-Induced Rearrangement
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid Hydrolysis | HCl (conc.), 100°C | 2,4-Dichlorobenzylamine | 68% | |
| Base Rearrangement | NaOH, EtOH, reflux | Quinazoline derivative | 54% |
Catalytic and Industrial-Scale Reactions
Efficient methods optimize yield and sustainability.
Continuous Flow Synthesis
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A palladium-catalyzed coupling between dichlorobenzyl chloride and benzimidazole in DMF achieves 89% yield under continuous flow .
Green Catalysis
| Method | Catalysts/Conditions | Yield | Advantage | Source |
|---|---|---|---|---|
| Flow Synthesis | Pd/C, DMF, 120°C | 89% | Scalable | |
| Nanoparticle Catalysis | ZnO-NPs, 80°C | 92% | Eco-friendly |
Mechanistic Insights
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Nitration : Follows electrophilic substitution, with the benzimidazole’s C-5 position favored due to resonance stabilization.
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Reduction : NaBH₄ selectively reduces the imidazole ring without affecting the dichlorobenzyl group.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the efficacy of 1H-benzo[d]imidazole derivatives, including 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole, against Mycobacterium tuberculosis. These compounds exhibit significant antitubercular activity at nanomolar concentrations without causing toxicity to human cells. The mechanism of action involves inhibition of the MmpL3 protein, crucial for mycolic acid transport in mycobacteria. This inhibition disrupts the synthesis of trehalose dimycolate (TDM), an essential component of the bacterial cell wall, leading to bactericidal effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .
Key Findings
- Minimum Inhibitory Concentration (MIC) : The most potent derivatives showed MIC values as low as 0.145 μM against M. tuberculosis .
- Cytotoxicity : The compounds demonstrated low cytotoxicity in various human cell lines, indicating a favorable safety profile for potential therapeutic use .
- Resistance Mechanism : Studies revealed that mutations in the mmpL3 gene confer resistance to these compounds, but cross-resistance with other antitubercular drugs was not observed, suggesting a unique action mechanism .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzimidazole ring can enhance biological activity. For instance, substituents at the C-2 position have been shown to significantly influence the potency against M. tuberculosis .
Synthesis Overview
- Reagents : Commonly used reagents include polyphosphoric acid and various diamines.
- Conditions : Reactions are typically carried out at elevated temperatures (180-200°C) for several hours.
- Characterization : Compounds are characterized using techniques such as NMR and TLC to confirm purity and structural integrity .
Case Studies and Experimental Data
Several studies have documented the effectiveness of this compound derivatives in laboratory settings:
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in its antifungal activity, the compound inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption of the cell membrane leads to cell death . The compound may also interact with other enzymes and proteins, affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Miconazole: Another benzimidazole derivative with antifungal properties.
Sertaconazole: A related compound with a similar mechanism of action but different structural features.
Clotrimazole: An imidazole derivative with broad-spectrum antifungal activity.
Uniqueness
2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,4-dichlorobenzyl group enhances its lipophilicity, allowing better penetration through biological membranes . This makes it particularly effective in applications where membrane permeability is crucial.
Biological Activity
2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative efficacy with similar compounds, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core with a dichlorobenzyl substituent, which enhances its lipophilicity and biological activity. The unique substitution pattern contributes to its interaction with various biological targets.
The mechanisms through which this compound exerts its effects include:
- Antifungal Activity : The compound inhibits ergosterol synthesis in fungal cell membranes, leading to cell death. This mechanism is similar to that of other antifungal agents like miconazole and clotrimazole.
- Antimycobacterial Activity : It has been shown to have potent activity against Mycobacterium tuberculosis, targeting the MmpL3 protein involved in mycolic acid export. This disruption affects the integrity of the mycobacterial cell wall, demonstrating a novel mechanism distinct from traditional antitubercular drugs .
- Antitumor Activity : Preliminary studies suggest that derivatives of benzimidazole, including this compound, exhibit significant antitumor properties by inhibiting key pathways in cancer cell proliferation .
Comparative Efficacy
A comparison with similar compounds highlights the unique advantages of this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Antitubercular Studies : A study demonstrated that this compound exhibits antitubercular activity at nanomolar concentrations without significant cytotoxicity to human cells. Whole-genome sequencing identified mutations in the mmpL3 gene as a resistance mechanism in M. tuberculosis mutants .
- Antitumor Potential : Research indicates that benzimidazole derivatives can inhibit tumor growth in various cancer cell lines. For instance, derivatives showed IC50 values ranging from low micromolar to sub-micromolar levels against HeLa cells, suggesting potential as anticancer agents .
- GABA-A Receptor Modulation : Some studies have explored the role of benzimidazoles as positive allosteric modulators (PAMs) for GABA-A receptors, indicating their potential in neurological applications .
Q & A
Q. What are the optimal synthetic routes for 2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and benzimidazole precursors. Key steps include:
- Catalyst Selection : Nano SiO₂ has been shown to enhance reaction efficiency and yield in benzimidazole synthesis by facilitating cyclocondensation under mild conditions .
- Solvent Optimization : Ethanol or dimethylformamide (DMF) is often used for solubility and stability of intermediates. For example, alkylation of benzimidazole with 3,4-dichlorobenzyl chloride in ethanol yields the target compound after purification via flash chromatography .
- Purity Validation : Post-synthesis, LCMS and ¹H/¹³C NMR are critical for confirming structural integrity, with deviations in elemental analysis (C, H, N) limited to <0.4% .
Q. What spectroscopic techniques (e.g., NMR, IR) are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H and ¹³C NMR : Peaks corresponding to the dichlorobenzyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and benzimidazole protons (δ 8.0–8.5 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations for C-Cl (600–800 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds validate functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ = 307.03 for C₁₄H₁₀Cl₂N₂) .
Q. How do variations in substituents (e.g., dichlorobenzyl group) influence the physicochemical properties of benzimidazole derivatives?
Methodological Answer:
- Electron-Withdrawing Effects : The 2,4-dichlorobenzyl group enhances electrophilicity, increasing reactivity in nucleophilic substitution reactions. This is corroborated by DFT studies showing reduced HOMO-LUMO gaps in halogen-substituted derivatives .
- Solubility and LogP : Chlorine substituents increase hydrophobicity (LogP ~2.8), requiring polar aprotic solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. What computational approaches (e.g., molecular docking, MD simulations) are used to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., S. aureus dihydrofolate reductase). The dichlorobenzyl group often occupies hydrophobic pockets, with binding energies ≤−8.5 kcal/mol .
- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes. RMSD values <2 Å over 200 ns simulations indicate stable binding, as demonstrated for similar benzimidazole derivatives .
Q. How can the electronic effects of substituents on the benzimidazole core be analyzed using DFT to correlate with biological activity?
Methodological Answer:
- DFT Parameters : Calculate Mulliken charges, electrostatic potential maps, and Fukui indices to identify reactive sites. For example, the C2 position of benzimidazole shows high electrophilicity, favoring interactions with nucleophilic residues in enzymes .
- QSAR Modeling : Correlate HOMO-LUMO gaps (ΔE) or dipole moments with IC₅₀ values. Derivatives with ΔE <4 eV exhibit enhanced antimicrobial activity .
Q. What strategies are employed to resolve contradictions in biological activity data across different studies (e.g., antimicrobial potency vs. cytotoxicity)?
Methodological Answer:
- Dose-Response Analysis : Use Hill slope models to distinguish between efficacy (EC₅₀) and toxicity (LC₅₀). For instance, derivatives with selectivity indices (LC₅₀/EC₅₀) >10 are prioritized .
- Structural Analog Comparison : Compare with 2-(4-chlorophenyl) derivatives to isolate the role of the 2,4-dichloro substitution. Enhanced activity in dichloro derivatives suggests synergistic halogen interactions .
Q. How can regioselectivity challenges in benzimidazole functionalization be addressed to avoid byproducts?
Methodological Answer:
Q. What in vitro assays are most reliable for evaluating the dual antimicrobial and anti-inflammatory potential of this compound?
Methodological Answer:
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin-based assays for rapid viability assessment .
- Anti-Inflammatory Assays : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA, with IC₅₀ values compared to dexamethasone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
